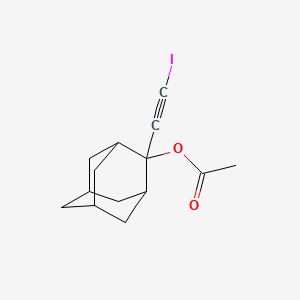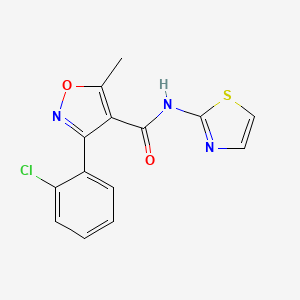![molecular formula C13H14N4O3 B5911137 (2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)
(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid, also known as DMTPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. DMTPA is a chelating agent that can bind to metal ions, making it useful in a range of scientific applications. In
作用機序
(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid works by binding to metal ions through its chelating properties. Once this compound binds to a metal ion, it forms a stable complex that can be easily removed from the system. This mechanism of action makes this compound useful in a range of applications where the removal of metal ions is desired.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that this compound can cause liver damage in high doses. Additionally, this compound has been shown to have a short half-life in the body, meaning that it is quickly eliminated from the system.
実験室実験の利点と制限
(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid has several advantages for use in lab experiments. Its chelating properties make it useful for removing metal ions from samples, which can improve the accuracy of experimental results. Additionally, this compound is relatively easy to synthesize and is readily available for purchase. However, this compound does have some limitations, including its short half-life and potential for liver damage in high doses.
将来の方向性
There are several potential future directions for research on (2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid. One area of interest is the development of new applications for this compound in the field of medicine. Researchers are also exploring the use of this compound in the development of new materials, such as metal-organic frameworks. Additionally, there is ongoing research into the potential environmental applications of this compound, including its use in the treatment of contaminated soil and groundwater.
In conclusion, this compound is a versatile chemical compound with a range of potential applications in scientific research. Its chelating properties make it useful for removing metal ions from samples, and it has been studied for its potential use in medicine and environmental remediation. While there are some limitations to its use, ongoing research suggests that this compound has significant potential for future scientific applications.
合成法
(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid can be synthesized by reacting 3,5-dimethyl-1,2,4-triazole with 4-chloromethylphenyl acetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain this compound in its pure form.
科学的研究の応用
(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid has a range of potential applications in scientific research. One of the major applications of this compound is in the field of environmental studies, where it can be used to remove heavy metal ions from contaminated water sources. This compound has also been used in the field of medicine as a contrast agent in magnetic resonance imaging (MRI) scans. Additionally, this compound has been studied for its potential use in cancer treatment, as it can selectively bind to cancerous cells and deliver therapeutic agents directly to the tumor site.
特性
IUPAC Name |
2-[2-[(Z)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-15-16-10(2)17(9)14-7-11-5-3-4-6-12(11)20-8-13(18)19/h3-7H,8H2,1-2H3,(H,18,19)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECIACJWLXXSGW-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=CC=C2OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CC=CC=C2OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)






![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)